Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Description
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is a spirocyclic compound featuring a cyclobutyl group attached to a para-substituted phenyl ketone moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane system. Key characteristics inferred from related compounds include:
- Substituent effects: The para-substituted cyclobutyl ketone group likely influences steric bulk, solubility, and electronic properties compared to other cycloalkyl substituents.
Properties
IUPAC Name |
cyclobutyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-2-1-3-16)17-6-4-15(5-7-17)14-20-10-8-19(9-11-20)22-12-13-23-19/h4-7,16H,1-3,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOSQNOIHWKPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642888 | |
| Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-58-2 | |
| Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves multi-step organic synthesis, typically starting from the synthesis of the spirocyclic intermediate, followed by its attachment to the phenyl ketone scaffold. Although detailed synthetic procedures specific to this exact compound are scarce in publicly available literature, analogous compounds with similar spirocyclic structures and phenyl ketone cores provide insight into plausible preparation routes.
Synthesis of the Spirocyclic Intermediate
- The spirocyclic moiety 1,4-dioxa-8-azaspiro[4.5]decane is commonly synthesized via the acid-catalyzed condensation of piperidone with ethylene glycol. This reaction forms the spirocyclic ring system essential for the target compound's unique properties.
Attachment to Phenyl Ketone
- The spirocyclic intermediate is then alkylated onto a 4-substituted benzophenone derivative. For example, a 4-(chloromethyl)phenyl ketone or similar electrophilic precursor is reacted with the spirocyclic amine under basic conditions (e.g., potassium carbonate) to form the desired this compound.
Introduction of the Cyclobutyl Group
- The cyclobutyl group is typically introduced via ketone formation using cyclobutyl organometallic reagents or through Friedel-Crafts acylation involving cyclobutanecarbonyl chloride and the appropriate aromatic precursor. The choice of method depends on the availability of starting materials and the desired regioselectivity.
Purification and Characterization
- The crude product is purified using chromatographic techniques such as column chromatography or recrystallization.
- Characterization is performed by standard analytical methods including NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Preparation Data and Calculations
Stock Solution Preparation Table
For research applications, stock solutions of this compound are prepared at varying concentrations depending on the amount of compound weighed. The following table summarizes the volume of solvent needed to prepare solutions of 1 mM, 5 mM, and 10 mM concentrations from different quantities of the compound (molecular weight 315.42 g/mol):
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.1704 | 0.6341 | 0.317 |
| 5 mg | 15.8519 | 3.1704 | 1.5852 |
| 10 mg | 31.7038 | 6.3408 | 3.1704 |
Note: Solvents such as DMSO are commonly used for stock solutions. Heating to 37°C and ultrasonic agitation can enhance solubility.
In Vivo Formulation Preparation
For in vivo studies, formulation involves dissolving the compound in DMSO to create a master stock solution, which is then diluted with co-solvents such as PEG300, Tween 80, or corn oil in a stepwise manner ensuring clarity at each step.
Research Findings on Preparation
- The preparation of this compound requires careful control of reaction conditions to maintain the integrity of the spirocyclic moiety and avoid side reactions.
- The use of base-promoted nucleophilic substitution is effective for attaching the spirocyclic intermediate to the phenyl ketone.
- Purification methods must be optimized to separate the target compound from unreacted intermediates and byproducts.
- Stability studies indicate that the compound should be stored sealed at room temperature or frozen at -20°C to -80°C for longer-term preservation, with minimal freeze-thaw cycles to prevent degradation.
Summary Table of Preparation Aspects
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
Structural Features
The compound features:
- A cyclobutyl ring, which may influence its steric properties.
- A phenyl ketone group that is known for various biological activities.
- A spirocyclic structure incorporating a 1,4-dioxa and an azaspiro group, which adds to its complexity and potential reactivity.
Medicinal Chemistry
The structural characteristics of Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone suggest several potential applications in medicinal chemistry:
- Anticancer Activity : Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation. The presence of the spirocyclic moiety may enhance interactions with biological targets involved in cancer pathways.
- Antimicrobial Properties : The unique combination of functional groups could lead to antimicrobial activity, making it a candidate for the development of new antibiotics.
- Neuropharmacology : The azaspiro component may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Material Science
The compound's unique properties may also be explored in material science:
- Polymer Chemistry : Its reactive functional groups can be utilized for the synthesis of novel polymers with specific mechanical or thermal properties.
- Nanotechnology : The compound could serve as a building block for nanomaterials with tailored functionalities.
Case Study 1: Anticancer Activity
In a study exploring compounds similar to this compound, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Properties
Research on structurally related compounds indicated promising antibacterial activity against Gram-positive bacteria. The studies highlighted the importance of the spirocyclic structure in enhancing membrane permeability, which is crucial for antimicrobial efficacy.
Case Study 3: Neuropharmacological Applications
Preliminary investigations into the neuropharmacological effects of similar compounds showed potential as modulators of neurotransmitter systems. These findings suggest that this compound could be further explored for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism by which Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The spirocyclic structure allows for unique binding conformations, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical data for Cyclobutyl 4-[...]phenyl ketone and its closest analogs:
*Estimated based on cyclopentyl analog (C₂₀H₂₇NO₃ → C₁₉H₂₅NO₃ requires removal of one CH₂ group).
Key Observations:
Substituent Impact on Molecular Weight: Replacing cyclopentyl (C₅H₉) with cyclobutyl (C₄H₇) reduces molecular weight by ~14 g/mol, as seen in the ortho-substituted analog (315.41 g/mol vs. cyclopentyl’s 329.44 g/mol) .
Purity and Stability :
- High purity (>98%) is common among research-grade spirocyclic ketones, with recommended storage at -80°C for long-term stability .
Spectroscopic and Crystallographic Data
- Structural Characterization :
Biological Activity
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group and a complex spirocyclic moiety. This compound, with the molecular formula C19H25NO3 and CAS number 898758-58-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.
Structural Characteristics
The compound contains several functional groups that may influence its biological activity:
- Cyclobutyl Group : A four-membered carbon ring that can affect steric properties and reactivity.
- Azaspiro Moiety : A bicyclic structure that may contribute to binding interactions with biological targets.
- Dioxa Linkage : The presence of ether linkages could enhance solubility and bioavailability.
Pharmacological Properties
- Antimicrobial Activity : Compounds with similar structural motifs have shown activity against various microorganisms, suggesting potential for this compound in antimicrobial applications.
- Cytotoxicity : Preliminary studies indicate that derivatives of phenyl ketones can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound's efficacy in oncology.
- Neuropharmacological Effects : The azaspiro structure is often associated with neuroactive properties; thus, this compound may have implications in neuropharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclobutyl Ring : Utilizing cyclization reactions to form the cyclobutyl moiety.
- Introduction of the Spirocyclic Structure : This may involve coupling reactions with precursors containing the azaspiro framework.
- Functional Group Modifications : Final steps often include functionalization to introduce the ketone group.
Comparative Analysis with Related Compounds
Several studies have compared this compound with structurally similar compounds to elucidate its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | Similar cyclopropyl structure | Moderate antimicrobial activity |
| Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone | Variation in position of functional groups | Potential cytotoxic effects observed |
| Cyclopropyl-[4-[4-(1,4-dioxa-8-azaspiro[4.5]dec)-methyl]phenyl]methanone | Lacks spirocyclic structure | Different pharmacological profile |
These comparisons highlight how variations in structure can significantly influence chemical reactivity and biological activity.
Future Directions
Further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Suggested areas for future investigation include:
- In vitro and In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To explore how this compound interacts at a molecular level with various biological targets.
- Toxicological Assessments : To evaluate safety profiles for potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone?
The synthesis typically involves coupling reactions between spirocyclic intermediates and aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) is employed to introduce the cyclobutyl phenyl ketone moiety. A representative method includes reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with aryl bromides using Pd₂dba₃ and ligands like CyJohnPhos under nitrogen atmosphere, followed by acid hydrolysis to deprotect the spirocyclic ketal . Purification via flash chromatography (e.g., hexane/ethyl acetate/methanol gradients) and characterization by NMR and mass spectrometry are critical steps .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity, such as distinguishing spirocyclic methylene protons (δ 1.64–3.90 ppm) and aromatic protons .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to validate bond angles and spatial arrangement of the spirocyclic system .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., MH⁺ peaks matching calculated values) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the cyclobutyl group in this compound?
The cyclobutyl group’s high ring strain (angular and torsional) impacts reactivity. Kinetic studies of cycloalkyl phenyl ketones with sodium borohydride reveal that cyclobutyl derivatives exhibit intermediate reaction rates (e.g., relative rate constant 0.23 at 0°C vs. acetophenone = 1.0). This is attributed to partial strain relief during hydride attack at the carbonyl carbon, which is less pronounced than in cyclopropane but more than in larger rings . Computational modeling (e.g., DFT) can quantify strain energy and predict regioselectivity in subsequent reactions like reductions or nucleophilic additions .
Q. What computational methods are used to model the spirocyclic system’s conformational dynamics?
Molecular orbital theory and density functional theory (DFT) with software like Gaussian or Spartan are employed to:
- Calculate heats of formation and bond dissociation energies .
- Simulate the spirocyclic system’s puckering modes and their impact on stability.
- Predict electronic transitions (e.g., UV-Vis spectra) using time-dependent DFT, validated against experimental data .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound’s biological targets?
- Substituent Variation : Modify the phenyl ring (e.g., chloro, fluoro substituents) or spirocyclic nitrogen to assess effects on target binding .
- Biological Assays : Use enzyme inhibition assays (e.g., σ receptor binding) or cell-based models (e.g., metastatic melanoma toxicity) to quantify activity .
- Statistical Analysis : Apply multivariate regression to correlate steric/electronic descriptors (e.g., Hammett σ, logP) with bioactivity data .
Data Contradictions and Resolution
- Reactivity Discrepancies : Cyclohexyl phenyl ketone unexpectedly shows slower reduction rates than cyclopentyl analogs. This contradicts strain theory but aligns with physical property trends (e.g., heat of combustion). Resolution involves comparing solvent effects (aqueous vs. nonpolar media) and transition-state stabilization .
- Synthetic Yields : Variations in coupling reaction yields (e.g., 57–78%) highlight the need for optimized catalyst loading (e.g., Pd₂dba₃ at 3–5 mol%) and rigorous degassing to prevent side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
